molecular formula C28H33N3O4S B3427730 Denatonium saccharide CAS No. 61724-46-7

Denatonium saccharide

Cat. No.: B3427730
CAS No.: 61724-46-7
M. Wt: 507.6 g/mol
InChI Key: DMRHOZBCVOAFHR-UHFFFAOYSA-N
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Description

Denatonium saccharide is a quaternary ammonium cation, known for being the most bitter chemical compound. It is often used as a bittering agent to prevent accidental ingestion of harmful substances. Discovered in 1958 during research on local anesthetics, this compound is commonly found in products like denatured alcohol, antifreeze, and animal repellents .

Preparation Methods

Denatonium saccharide is synthesized through the quaternization of lidocaine with benzyl chloride, followed by an ion exchange reaction. The process involves heating denatonium chloride with an alkali metal salt of saccharin in a solvent medium at elevated temperatures (55°-65°C). The product is then recovered in crystalline form by solvent extraction and precipitation .

Chemical Reactions Analysis

Denatonium saccharide primarily undergoes substitution reactions. The quaternary ammonium cation can be formed by the alkylation of lidocaine with benzyl chloride. The resulting denatonium chloride can then be subjected to an ion exchange reaction with sodium saccharinate to form this compound . Common reagents include benzyl chloride and sodium saccharinate, and the major product is this compound.

Scientific Research Applications

Denatonium saccharide has various scientific research applications:

Mechanism of Action

Denatonium saccharide exerts its effects by interacting with taste receptors, specifically bitter taste receptors (T2R). This interaction leads to the activation of gustducin, a G-protein involved in taste signal transduction. The activation of gustducin results in a cascade of intracellular events, including the release of calcium ions, which ultimately leads to the perception of bitterness .

Comparison with Similar Compounds

Biological Activity

Denatonium saccharide, a synthetic compound recognized for its extremely bitter taste, has garnered attention not only for its sensory properties but also for its biological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and safety profile based on recent research findings.

Overview of this compound

This compound is a derivative of denatonium, which is primarily used as a bittering agent in various products to deter ingestion. Its structure is similar to that of denatonium benzoate but incorporates a saccharide moiety, enhancing its solubility and potentially altering its biological interactions.

Bitter Taste Receptor Activation

This compound acts as an agonist for bitter taste receptors (TAS2Rs), which are G-protein-coupled receptors (GPCRs) found not only in the oral cavity but also in various tissues throughout the body. Recent studies have demonstrated that activation of TAS2Rs can influence several physiological processes:

  • Stem Cell Modulation : Denatonium has been shown to inhibit the proliferation of umbilical cord blood-derived CD34+ stem cells, affecting their clonogenicity and migration capabilities. This suggests a role in regulating stem cell fate through TAS2R signaling pathways .
  • Hormonal Secretion : Research indicates that denatonium benzoate (DB), closely related to this compound, enhances insulin secretion from pancreatic islets independently of glucose levels. This effect involves the closure of ATP-sensitive potassium channels and activation of GLP-1 release .
  • Cancer Cell Dynamics : In acute myeloid leukemia (AML) cells, TAS2R activation by denatonium benzoate resulted in reduced cell proliferation and motility, indicating potential anticancer properties .

Safety and Toxicity Profile

The toxicity profile of this compound has been assessed in various studies:

  • Acute Toxicity : In rats, the LD50 for this compound is reported to be greater than 5000 mg/kg body weight, indicating low acute toxicity . However, caution is advised as other studies suggest varying toxicity levels across species.
  • Environmental Impact : this compound's environmental toxicity has been evaluated through studies on aquatic organisms. For instance, Daphnia magna showed an EC50 value of 10.2 mg/L .

Case Study 1: Asthma Triggering

A notable case involved a healthcare worker who developed asthma-like symptoms after exposure to denatonium benzoate during fit testing. This incident highlights the potential respiratory risks associated with exposure to bitter substances, particularly in sensitive individuals .

Case Study 2: Anti-inflammatory Effects

In a rat model of inflammation induced by histamine, denatonium benzoate exhibited significant anti-inflammatory effects. The compound reduced edema and modulated smooth muscle activity, suggesting therapeutic potential for inflammatory conditions .

Comparative Analysis of Denatonium Compounds

CompoundLD50 (mg/kg)Primary Biological ActivityNotes
This compound>5000 (rat)Bitter taste receptor agonistLow acute toxicity
Denatonium Benzoate612 (rat)Insulin secretion potentiationSimilar mechanisms to this compound
Denatonium (general)Varies by speciesAnticancer effects in AML cellsPotential therapeutic applications

Properties

IUPAC Name

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRHOZBCVOAFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034361
Record name Denatonium saccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90823-38-4, 61724-46-7
Record name Denatonium saccharide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090823384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Denatonium saccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Acid Violet 68
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Denatonium saccharide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DENATONIUM SACCHARIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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